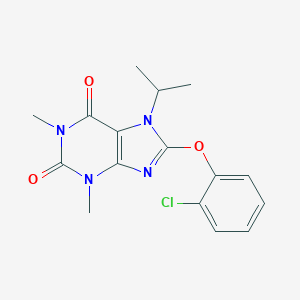![molecular formula C17H18ClNOS2 B300467 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide](/img/structure/B300467.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. CB-13 is a highly selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes.
Mecanismo De Acción
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide is a highly selective agonist for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune cell activity, including the production of cytokines and chemokines. Additionally, CB2 receptor activation has been implicated in a variety of physiological processes, including pain sensation, bone metabolism, and neuroprotection.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been shown to modulate immune cell activity, including the production of cytokines and chemokines. In animal studies, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been shown to have neuroprotective effects and to reduce pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide in lab experiments is its high selectivity for the CB2 receptor, which allows for more specific targeting of this receptor. Additionally, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been shown to have anti-tumor effects in vitro and in vivo, which may make it a useful tool for studying the potential anti-cancer effects of CB2 receptor agonists. However, one limitation of using N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low potency compared to other CB2 receptor agonists.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide. One area of interest is the potential therapeutic applications of CB2 receptor agonists in neurodegenerative diseases. Additionally, further research is needed to fully understand the anti-tumor effects of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide and other CB2 receptor agonists. Finally, the development of more potent CB2 receptor agonists may be useful in studying the effects of CB2 receptor activation in various physiological processes.
Métodos De Síntesis
The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This compound is then reacted with 2-chloroethylamine hydrochloride to form N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}thiourea. Finally, this compound is reacted with 2-mercaptobenzoic acid to form N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has potential applications in a variety of scientific research fields, including immunology, neurology, and oncology. The CB2 receptor has been shown to play a role in immune cell function, and N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide may be useful in studying the effects of CB2 receptor activation on immune cell activity. Additionally, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide may have neuroprotective effects and could be useful in studying the potential therapeutic applications of CB2 receptor agonists in neurodegenerative diseases. Finally, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide has been shown to have anti-tumor effects in vitro and in vivo, and may be useful in studying the potential anti-cancer effects of CB2 receptor agonists.
Propiedades
Nombre del producto |
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C17H18ClNOS2 |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-8-6-14(7-9-15)12-21-11-10-19-17(20)13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20) |
Clave InChI |
UWIDCDXVHBYGPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)


![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)
![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl 3-chlorobenzoate](/img/structure/B300391.png)


![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)




![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
